Cas no 58457-39-9 (1H-Pyrrolo[3,2-h]quinoline, 2-methyl-)

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- structure
58457-39-9 structure
Product Name:1H-Pyrrolo[3,2-h]quinoline, 2-methyl-
CAS No:58457-39-9
MF:C12H10N2
MW:182.221202373505
CID:342000
PubChem ID:12249315
Update Time:2025-04-19

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[3,2-h]quinoline, 2-methyl-
    • 2-methyl-1H-pyrrolo[3,2-h]quinoline
    • DTXSID70482334
    • 2-methylpyrrolo[3,2-h]quinoline
    • SCHEMBL22762128
    • 58457-39-9
    • Inchi: 1S/C12H10N2/c1-8-7-10-5-4-9-3-2-6-13-11(9)12(10)14-8/h2-7,14H,1H3
    • InChI Key: KFYPHALDDOOZFS-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC2C=CC3=CC=CN=C3C1=2

Computed Properties

  • Exact Mass: 182.0845
  • Monoisotopic Mass: 182.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68
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